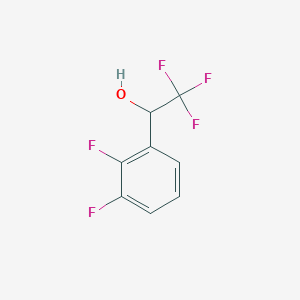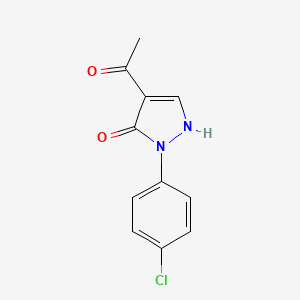
Methyl 3-(3-Methyl-2-nitrophenyl)-2-oxopropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(3-Methyl-2-nitrophenyl)-2-oxopropanoate is an organic compound with the molecular formula C11H11NO5 It is a derivative of phenylpropanoate and features a nitro group and a methyl group on the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(3-Methyl-2-nitrophenyl)-2-oxopropanoate typically involves the esterification of 3-(3-Methyl-2-nitrophenyl)-2-oxopropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of solid acid catalysts can also be employed to facilitate the esterification process, making it more efficient and environmentally friendly.
Types of Reactions:
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methyl group on the phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid), halogenating agents (e.g., bromine or chlorine).
Major Products Formed:
Reduction: Methyl 3-(3-Methyl-2-aminophenyl)-2-oxopropanoate.
Substitution: this compound derivatives with additional nitro or halogen groups.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(3-Methyl-2-nitrophenyl)-2-oxopropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Methyl 3-(3-Methyl-2-nitrophenyl)-2-oxopropanoate involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the ester functionality allows for hydrolysis under physiological conditions, releasing the active compound. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding.
Vergleich Mit ähnlichen Verbindungen
2-Methyl-3-nitrophenol: A related compound with a hydroxyl group instead of an ester group.
3-Nitrophenol: Lacks the methyl group on the phenyl ring but shares the nitro functionality.
2-Methyl-3-nitrophenyl acetate: Similar structure but with an acetate ester instead of a propanoate ester.
Uniqueness: Methyl 3-(3-Methyl-2-nitrophenyl)-2-oxopropanoate is unique due to the combination of its nitro and ester functionalities, which provide distinct reactivity and potential applications in various fields. Its specific substitution pattern on the phenyl ring also differentiates it from other similar compounds, offering unique chemical properties and biological activities.
Eigenschaften
Molekularformel |
C11H11NO5 |
|---|---|
Molekulargewicht |
237.21 g/mol |
IUPAC-Name |
methyl 3-(3-methyl-2-nitrophenyl)-2-oxopropanoate |
InChI |
InChI=1S/C11H11NO5/c1-7-4-3-5-8(10(7)12(15)16)6-9(13)11(14)17-2/h3-5H,6H2,1-2H3 |
InChI-Schlüssel |
ZWOSCOASHOELED-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)CC(=O)C(=O)OC)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![4,7-dichloro-1H-benzo[d][1,2,3]triazole](/img/structure/B11721615.png)




